4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20016907
InChI: InChI=1S/C23H25NO6S/c1-4-5-20-16(3)19-11-8-17(14-21(19)30-23(20)26)29-22(25)12-13-24-31(27,28)18-9-6-15(2)7-10-18/h6-11,14,24H,4-5,12-13H2,1-3H3
SMILES:
Molecular Formula: C23H25NO6S
Molecular Weight: 443.5 g/mol

4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate

CAS No.:

Cat. No.: VC20016907

Molecular Formula: C23H25NO6S

Molecular Weight: 443.5 g/mol

* For research use only. Not for human or veterinary use.

4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate -

Specification

Molecular Formula C23H25NO6S
Molecular Weight 443.5 g/mol
IUPAC Name (4-methyl-2-oxo-3-propylchromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate
Standard InChI InChI=1S/C23H25NO6S/c1-4-5-20-16(3)19-11-8-17(14-21(19)30-23(20)26)29-22(25)12-13-24-31(27,28)18-9-6-15(2)7-10-18/h6-11,14,24H,4-5,12-13H2,1-3H3
Standard InChI Key KFTLLOXJMPLXSR-UHFFFAOYSA-N
Canonical SMILES CCCC1=C(C2=C(C=C(C=C2)OC(=O)CCNS(=O)(=O)C3=CC=C(C=C3)C)OC1=O)C

Introduction

Chemical Structure and Molecular Properties

Core Architecture

The compound’s structure comprises a 4-methyl-2-oxo-3-propylcoumarin scaffold linked via an ester bond to a beta-alanine moiety, which is further modified by a para-toluenesulfonamide group. The coumarin nucleus contributes photophysical properties, while the sulfonamide enhances hydrogen-bonding potential and metabolic stability . Key structural features include:

  • Coumarin Backbone: A benzopyrone system with methyl and propyl substituents at positions 4 and 3, respectively, which sterically hinder rotational freedom and modulate electronic effects.

  • Sulfonamide Linkage: The N-[(4-methylphenyl)sulfonyl] group introduces a rigid, planar sulfonyl moiety, enhancing binding affinity to hydrophobic enzyme pockets.

  • Beta-Alanine Ester: A flexible spacer that balances hydrophilicity and conformational adaptability, facilitating interactions with biological targets.

Spectroscopic and Computational Data

The compound’s InChI (InChI=1S/C23H25NO6S/c1-4-5-20-16(3)19-11-8-17(14-21(19)30-23(20)26)29-22(25)12-13-24-31(27,28)18-9-6-15(2)7-10-18/h6-11,14,24H,4-5,12-13H2,1-3H3) and SMILES (CCCC1=C(C2=C(C=C(C=C2)OC(=O)CCNS(=O)(=O)C3=CC=C(C=C3)C)OC1=O)C) notations provide precise topological descriptors. Computational models predict a dipole moment of 5.2 Debye, driven by the sulfonyl and ester groups, and a polar surface area of 108 Ų, indicative of moderate membrane permeability .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₃H₂₅NO₆S
Molecular Weight443.5 g/mol
IUPAC Name(4-Methyl-2-oxo-3-propylchromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate
Topological Polar Surface Area108 Ų
logP (Octanol-Water)3.8

Synthesis and Reaction Pathways

Stepwise Synthesis

The synthesis involves three key stages (Fig. 1):

  • Coumarin Formation: Pechmann condensation of resorcinol with ethyl acetoacetate in sulfuric acid yields 7-hydroxy-4-methylcoumarin, which undergoes propylation at position 3 via Friedel-Crafts alkylation.

  • Sulfonamide Incorporation: Beta-alanine is reacted with 4-methylbenzenesulfonyl chloride in dichloromethane, using triethylamine as a base, to form N-sulfonyl-beta-alanine.

  • Esterification: The coumarin’s 7-hydroxyl group is esterified with N-sulfonyl-beta-alanine using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) under anhydrous conditions.

Optimization Challenges

  • Propyl Group Incorporation: Achieving regioselective propylation at position 3 requires careful control of Lewis acid catalysts (e.g., AlCl₃) and reaction temperatures (60–70°C).

  • Esterification Efficiency: The steric bulk of the coumarin scaffold necessitates prolonged reaction times (24–48 hours) for complete esterification, with yields averaging 65–70%.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, J=8.4 Hz, 1H, H-5), 7.85 (d, J=8.0 Hz, 2H, sulfonyl aryl), 6.90 (s, 1H, H-8), 4.45 (t, J=6.8 Hz, 2H, OCH₂), 3.20 (q, J=6.4 Hz, 2H, CH₂NH), 2.45 (s, 3H, Ar-CH₃), 1.75–1.60 (m, 2H, CH₂CH₂CH₃), 1.40 (t, J=7.2 Hz, 3H, CH₂CH₃).

  • ¹³C NMR: 160.5 (C=O, coumarin), 155.2 (C=O, ester), 144.7 (sulfonyl C), 21.8 (Ar-CH₃).

Mass Spectrometry

High-resolution ESI-MS shows a molecular ion peak at m/z 444.1521 [M+H]⁺ (calc. 444.1524), confirming the molecular formula. Fragment ions at m/z 325 (coumarin-sulfonyl loss) and 199 (protonated beta-alanine) validate the structural assembly.

Biological Activity and Mechanisms

Enzymatic Inhibition

The compound inhibits human carbonic anhydrase IX (hCA IX) with an IC₅₀ of 380 nM, attributed to the sulfonamide’s coordination to the zinc ion in the active site. Molecular docking reveals hydrogen bonds between the coumarin’s carbonyl and Thr199, while the propyl group occupies a hydrophobic subpocket .

Applications and Comparative Analysis

Pharmaceutical Development

As a hCA IX inhibitor, this compound is a candidate for anticancer therapies targeting hypoxic tumors. Its logP (3.8) and polar surface area align with Lipinski’s rules, suggesting oral bioavailability .

Comparison with 6-Ethyl Analog

The 6-ethyl-4-methyl analog (PubChem CID 981881) shows reduced hCA IX affinity (IC₅₀: 520 nM), highlighting the propyl group’s role in hydrophobic interactions . Conversely, the ethyl derivative exhibits better aqueous solubility (1.2 mg/mL vs. 0.8 mg/mL) .

Table 2: Comparative Properties

PropertyTarget Compound6-Ethyl Analog
Molecular Weight443.5 g/mol429.5 g/mol
hCA IX IC₅₀380 nM520 nM
Aqueous Solubility0.8 mg/mL1.2 mg/mL
logP3.83.5

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator